5-[(5-methoxy-1H-indol-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[(5-Methoxy-1H-indol-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic compound featuring an indole moiety, a dioxane ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-methoxy-1H-indol-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole derivative is then methoxylated using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Dioxane Ring Formation: The final step involves the formation of the dioxane ring through a cyclization reaction. This can be achieved by reacting the methoxylated indole with a suitable dioxane precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indole nitrogen.
Reduction: Reduction reactions can target the carbonyl groups in the dioxane ring.
Substitution: Electrophilic substitution reactions are common at the indole ring, especially at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid can be employed.
Major Products
Oxidation: Products may include quinones or N-oxides.
Reduction: Reduced forms of the dioxane ring, such as diols.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 5-[(5-methoxy-1H-indol-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s indole moiety is structurally similar to tryptophan, an essential amino acid, and serotonin, a key neurotransmitter. This similarity makes it a candidate for studying biological pathways involving these molecules. It may also exhibit bioactivity, such as antimicrobial or anticancer properties, due to its structural resemblance to bioactive indole derivatives .
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a potential lead compound for drug development.
Industry
In the materials science industry, the compound’s unique structure could be utilized in the design of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 5-[(5-methoxy-1H-indol-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its indole moiety, mimicking the action of natural indole derivatives like serotonin. The methoxy group could enhance its binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-Methoxytryptamine: A metabolite of melatonin with similar structural features.
Indole-3-acetic acid: A plant hormone with an indole core.
Serotonin: A neurotransmitter with an indole structure.
Uniqueness
What sets 5-[(5-methoxy-1H-indol-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione apart is its combination of an indole moiety with a dioxane ring. This unique structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H17NO5 |
---|---|
Molecular Weight |
303.31 g/mol |
IUPAC Name |
5-[(5-methoxy-1H-indol-3-yl)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C16H17NO5/c1-16(2)21-14(18)12(15(19)22-16)6-9-8-17-13-5-4-10(20-3)7-11(9)13/h4-5,7-8,12,17H,6H2,1-3H3 |
InChI Key |
NXZSXFYPRMPTCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CC2=CNC3=C2C=C(C=C3)OC)C |
Origin of Product |
United States |
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